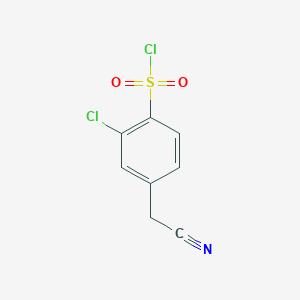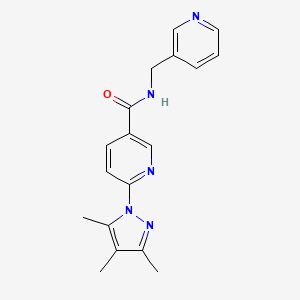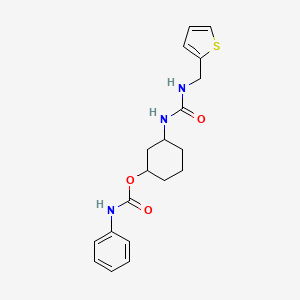
3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate, also known as TUCP, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. TUCP has been found to exhibit potent anticancer activity and has the potential to be used as a therapeutic agent for the treatment of various types of cancers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis and structural analysis of derivatives related to "3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate" have been extensively studied. For instance, the synthesis of fatty acid amide hydrolase (FAAH) inhibitors, including the cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester (URB597), demonstrates the importance of shape complementarity and hydrogen bonds in obtaining highly potent inhibitors. This insight highlights the compound's role in the development of analgesic, anxiolytic-like, and antidepressant-like properties in animal models (Mor et al., 2008).
Chemical and Biological Stability
- The chemical and biological stability of "3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate" derivatives have been investigated, revealing that the electrophilicity of the carbamate influences chemical stability. Small electron-donor substituents at conjugated positions of the O-aryl moiety increased hydrolytic stability without affecting FAAH inhibitory potency, suggesting a balance between stability and pharmacological activity (Vacondio et al., 2009).
Antibacterial Applications
- Some derivatives of "3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate" have shown antibacterial activity against several species of aerobic bacteria, highlighting their potential as leads for developing new antimicrobial agents. The study of semicarbazides and 1,2,4‐Triazol‐5‐Ones containing thiophene moieties demonstrates the compound's relevance in medicinal chemistry and drug discovery (Pitucha et al., 2010).
Inhibition of Fatty Acid Amide Hydrolase
- The role of "3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate" derivatives as inhibitors of fatty acid amide hydrolase (FAAH) has been extensively explored. These inhibitors have potential therapeutic applications, including the treatment of pain, anxiety, and depression, by modulating endocannabinoid and fatty acid ethanolamide signaling (Mor et al., 2004).
Corrosion Inhibition
- The compound has also been evaluated for its corrosion inhibition properties, showing that thiophene derivatives can act as efficient corrosion inhibitors for mild steel in acidic environments. This application demonstrates the compound's versatility beyond biomedical applications and into materials science (Daoud et al., 2014).
Eigenschaften
IUPAC Name |
[3-(thiophen-2-ylmethylcarbamoylamino)cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-18(20-13-17-10-5-11-26-17)21-15-8-4-9-16(12-15)25-19(24)22-14-6-2-1-3-7-14/h1-3,5-7,10-11,15-16H,4,8-9,12-13H2,(H,22,24)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFITEUTIVLWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

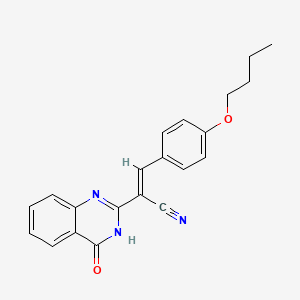

![6-[4-[2-(4-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2889913.png)
![(5-Chloro-2-methoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2889914.png)
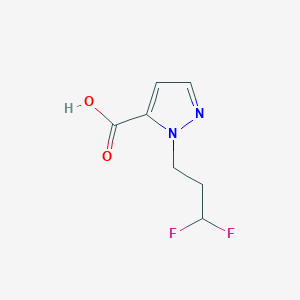
![3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2889916.png)
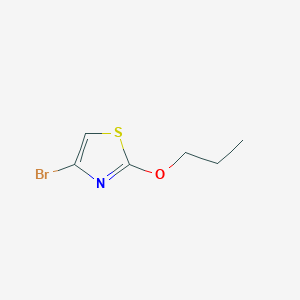
![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2889920.png)
![2-(cyclopropanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2889924.png)
![4-butoxy-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2889925.png)
